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Compound of Interest

Compound Name: Isoamyl-n-propyl-amine

Cat. No.: B15358245

A Spectroscopic Comparison of Isoamyl-n-propyl-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of isoamyl-n-propyl-amine and its
structural isomers. Due to the limited availability of experimental spectra for isoamyl-n-propyl-
amine, predicted data is used for this compound and is noted accordingly. The isomers
selected for comparison—di-n-butylamine, diisobutylamine, and n-octylamine—all share the
same molecular formula (CsH19N) but differ in their structural arrangement, leading to distinct
spectroscopic fingerprints.

Overview of Compounds

Compound Name IUPAC Name Structure Class
Isoamyl-n-propyl- N-propyl-3- CHsCH(CHs3)CH2CH:2 )
] ] Secondary Amine

amine methylbutan-1-amine NHCH2CH2CHs

Di-n-butylamine N-butylbutan-1-amine (CHsCH2CH2CH2)2NH  Secondary Amine
2-methyl-N-(2-

Diisobutylamine methylpropyl)propan- ((CH3)2CHCH2)2NH Secondary Amine
1-amine

n-Octylamine Octan-1-amine CH3(CHz)7NH:2 Primary Amine
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Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isoamyl-n-propyl-amine and

its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Chemical Shifts (d) in ppm

-CHz-
Compound -CHs ] ] -CH- N-H
(aliphatic)
1.41 (m, 2H),
Isoamyl-n-propyl-
) 0.89 (d, 6H), 1.52 (m, 2H), .
amine 1.69 (m, 1H) Broad singlet
) 0.92 (t, 3H) 2.58 (t, 2H), 2.60
(Predicted)
(t, 2H)
Di-n- 1.25-1.56 (m, _
] 0.92 (t, 6H) - Broad singlet
butylamine[1] 8H), 2.59 (t, 4H)
Diisobutylamine[ .
] 0.89 (d, 12H) 2.44 (d, 4H) 1.75 (m, 2H) Broad singlet
1.28 (m, 10H),
n-Octylamine[3] 0.88 (t, 3H) 1.43 (m, 2H), - Broad singlet
2.68 (t, 2H)

Table 2: 13C NMR Chemical Shifts (d) in ppm

Compound -CHs -CH2- -CH-
Isoamyl-n-propyl-

. Y p- by 11.8,22.7 23.5,39.3,50.8,52.1 26.5
amine (Predicted)
Di-n-butylamine[4] 14.1 20.7, 32.5,50.0
Diisobutylamine[5] 20.8 58.7 28.6

] 22.7,26.9, 29.3, 29.5,
n-Octylamine[6] 14.1
31.9,33.9,42.8
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm~1)

Compound N-H Stretch C-H Stretch C-N Stretch
Isoamyl-n-propyl-

] ) ~3300 (weak, broad) ~2870-2960 ~1120
amine (Predicted)
Di-n-butylamine 3289 (weak, broad) 2870-2957 1128
Diisobutylamine[7][8] ~3300 (weak, broad) ~2870-2955 ~1125

_ ~3368, 3290 (two
n-Octylamine[9][10] ~2854-2923 ~1070
bands)

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) and Base Peaks

Key Fragment lons

Compound Molecular lon (M) Base Peak (m/z)
(m/z)

Isoamyl-n-propyl-

_ Y p. by 129 86 44,72
amine (Predicted)
Di-n-butylamine 129 86 44, 57
Diisobutylamine[7] 129 86 44,57
n-Octylamine[9][11] 129 30 44, 56, 70, 84, 98, 112

Experimental Workflow and Data Interpretation

The spectroscopic analysis of isoamyl-n-propyl-amine and its isomers follows a logical
workflow to distinguish between the different structures.
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Workflow for Spectroscopic Identification of CBH19N Isomers

Amine Sample (C8H19N Isomer)

Acquire IR Spectrum

Analyze N-H Stretch Region
- Two bands? -> Primary (n-Octylamine)
- One weak band? -> Secondary
- No band? -> Tertiary

Acquire 1H and 13C NMR Spectra

l

Analyze Chemical Shifts, Multiplicities, and Integration
- Differentiate alkyl chain structures

Acquire Mass Spectrum

Analyze Fragmentation Pattern
- Base peak and key fragments identify branching

Isomer Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of CsHioN isomers.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the amine (approximately 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).

'H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A sufficient number of scans (e.g., 16-64) are acquired to
obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of
chemical shifts (e.g., 0-12 ppm).

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 75 MHz or higher. A larger number of scans (e.g., 1024 or more) is
usually required due to the lower natural abundance of 13C. Proton decoupling is used to
simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400
cm~1). A background spectrum of the clean salt plates is recorded first and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The amine sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification, or by direct injection.

« |onization: Electron lonization (El) is a common method for amines. The sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize
and fragment.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that plots relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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